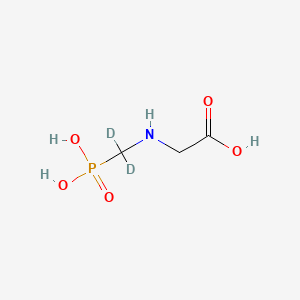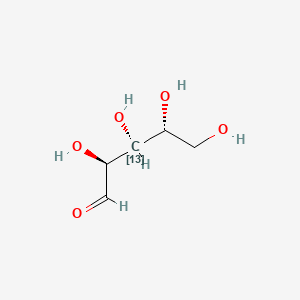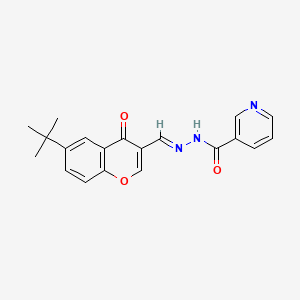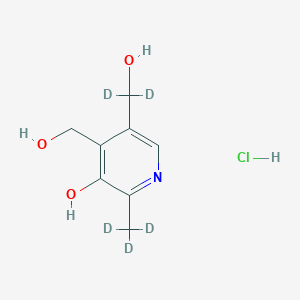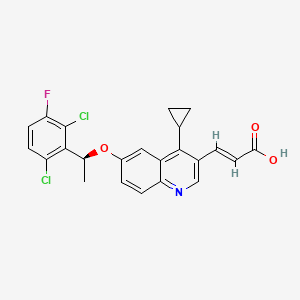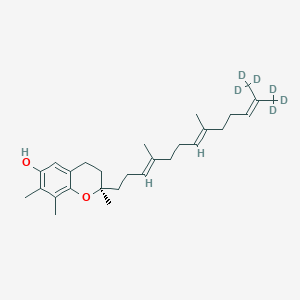
Tri-P-tolylamine-D21
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tri-P-tolylamine-D21 is a deuterium-labeled derivative of Tri-P-tolylamine. This compound is primarily used in scientific research due to its unique properties, which include stability and the ability to act as a tracer in various chemical reactions. The deuterium labeling allows for detailed studies of reaction mechanisms and pathways.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Tri-P-tolylamine-D21 involves the deuteration of Tri-P-tolylamine. This process typically includes the exchange of hydrogen atoms with deuterium atoms. The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure complete deuteration.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The production is carried out under stringent quality control to meet the standards required for research applications.
化学反应分析
Types of Reactions: Tri-P-tolylamine-D21 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can occur with halogens or other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
科学研究应用
Tri-P-tolylamine-D21 is widely used in various fields of scientific research:
Chemistry: It serves as a tracer in studying reaction mechanisms and pathways.
Biology: Used in metabolic studies to trace the incorporation and transformation of compounds within biological systems.
Medicine: Helps in the development of pharmaceuticals by studying the pharmacokinetics and metabolism of drug candidates.
Industry: Utilized in the production of stable isotopes for various applications, including environmental monitoring and quality control.
作用机制
The mechanism of action of Tri-P-tolylamine-D21 involves its incorporation into chemical reactions as a stable isotope. The deuterium atoms replace hydrogen atoms, allowing researchers to track the movement and transformation of the compound through various pathways. This helps in understanding the molecular targets and pathways involved in the reactions.
相似化合物的比较
- Tri-P-tolylamine
- Tri-m-tolylamine
- Tri-o-tolylamine
Comparison: Tri-P-tolylamine-D21 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed tracing in research applications. Compared to its non-deuterated counterparts, this compound offers more precise insights into reaction mechanisms and pathways, making it a valuable tool in scientific research.
属性
分子式 |
C21H21N |
|---|---|
分子量 |
308.5 g/mol |
IUPAC 名称 |
2,3,5,6-tetradeuterio-N,N-bis[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]-4-(trideuteriomethyl)aniline |
InChI |
InChI=1S/C21H21N/c1-16-4-10-19(11-5-16)22(20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15H,1-3H3/i1D3,2D3,3D3,4D,5D,6D,7D,8D,9D,10D,11D,12D,13D,14D,15D |
InChI 键 |
YXYUIABODWXVIK-QKOAGBKVSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])N(C2=C(C(=C(C(=C2[2H])[2H])C([2H])([2H])[2H])[2H])[2H])C3=C(C(=C(C(=C3[2H])[2H])C([2H])([2H])[2H])[2H])[2H])[2H] |
规范 SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(E)-4-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]but-2-enyl]pyridin-1-ium-4-carboxamide;dibromide](/img/structure/B12399576.png)
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B12399582.png)

![[4-[(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-2-yl]piperazin-1-yl]-[(2S)-1-(quinoline-2-carbonyl)pyrrolidin-2-yl]methanone](/img/structure/B12399588.png)



